

An In-depth Technical Guide to 6-Methylnicotine (CAS Number: 13270-56-9)

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Compound of Interest

Compound Name: Nicotine, 6-methyl-

Cat. No.: B104454

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine (6-MN), with CAS number 13270-56-9 for the (S)-enantiomer, is a synthetic analog of nicotine distinguished by a methyl group at the 6-position of the pyridine ring.^{[1][2][3][4]} This structural modification significantly alters its pharmacological and toxicological profile compared to nicotine.^{[1][5]} Emerging as a compound of interest in various consumer products, a thorough understanding of its chemical properties, synthesis, biological interactions, and safety profile is crucial for the scientific community.^{[2][4]} This guide provides a comprehensive overview of 6-methylnicotine, summarizing key data, experimental protocols, and biological pathways to support ongoing research and development efforts.

Chemical and Physical Properties

6-Methylnicotine is a synthetic derivative of nicotine and is not naturally occurring in tobacco plants, although trace amounts have been reported.^{[1][2]} Its fundamental properties are outlined below.

Property	Value	Source
CAS Number	13270-56-9 ((S)-enantiomer)	[2][6][7]
101540-79-8 (racemic)	[2]	
Molecular Formula	C ₁₁ H ₁₆ N ₂	[1][6][8]
Molecular Weight	176.26 g/mol	[1][6]
IUPAC Name	2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine	[1][2][6]
Canonical SMILES	<chem>CC1=NC=C(C=C1)C2CCCN2</chem> <chem>C</chem>	[1]
Isomeric SMILES	<chem>CC1=NC=C(C=C1)</chem> <chem>[C@@H]2CCCN2C</chem>	[1]
InChI Key	SWNIAVIKMKSDBJ- NSHDSACASA-N	[1]
LogP (Octanol-Water)	1.55 (Estimated)	[9]

Synthesis of 6-Methylnicotine

The synthesis of 6-methylnicotine is an area of active research, with several patented methods. [1] Common approaches involve the modification of nicotine or de novo synthesis from precursors.

Synthesis from Nicotine

A prevalent method involves the direct methylation of nicotine. One such approach utilizes methyl lithium (CH₃Li) as a potent nucleophile to introduce a methyl group onto the pyridine ring of nicotine. [1]

Synthesis from 6-Methylnicotinate

A more controlled synthetic route begins with methyl 6-methylnicotinate and γ-butyrolactone. [1]

A detailed, generalized experimental protocol for a multi-step synthesis of racemic 6-methylnicotine is described below, based on publicly available patent information.

Experimental Protocol: Synthesis of Racemic 6-Methylnicotine

- **Reaction of Methyl 6-Methylnicotinate:** Dissolve methyl 6-methylnicotinate in a suitable solvent.
- **Formation of 2-methyl-5-(pyrrolidin-2-yl)pyridine:** The initial reactants undergo a series of reactions to form this intermediate.
- **Methylation:** Dissolve the 2-methyl-5-(pyrrolidin-2-yl)pyridine intermediate in methanol and add paraformaldehyde.
- **Reaction Monitoring:** Raise the temperature to 50°C and monitor the reaction's completion using LC-MS over approximately 7 hours.
- **Solvent Removal:** Once the reaction is complete, distill off the methanol and excess paraformaldehyde under reduced pressure at 50°C.
- **pH Adjustment and Extraction:** Add a 40% sodium hydroxide aqueous solution to adjust the pH to ~11. Extract the product three times with ethyl acetate.
- **Purification:** Recover the ethyl acetate by distillation under reduced pressure. Further purify the crude product by adding an 18% hydrochloric acid aqueous solution and extracting twice with petroleum ether. Adjust the pH of the aqueous phase to 12 with solid sodium hydroxide at -15°C. Extract three times with ethyl acetate.
- **Final Workup:** Wash the organic phase twice with a saturated sodium chloride aqueous solution, dry over anhydrous sodium sulfate, and recover the ethyl acetate by distillation.
- **Vacuum Distillation:** Perform vacuum distillation at 0.95 Mpa and 140°C to obtain pure 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (racemic 6-methylnicotine).[\[10\]](#)

Characterization and Purity Assessment:

The synthesized 6-methylnicotine should be characterized using a combination of analytical techniques to confirm its identity and purity. These techniques include:

- **¹H NMR Spectroscopy:** To confirm the proton environment and structural arrangement.

- LC-MS (Liquid Chromatography-Mass Spectrometry): To separate and identify components based on retention time and mass-to-charge ratio.
- Chiral Chromatography: To separate and quantify the enantiomers.
- Purity Analysis (e.g., GC, HPLC): To quantify the percentage of the desired compound in the sample.[1]

Pharmacology and Biological Activity

The primary molecular targets of 6-methylnicotine are nicotinic acetylcholine receptors (nAChRs).[1][11] The addition of the methyl group at the 6-position of the pyridine ring significantly enhances its interaction with these receptors compared to nicotine.[1]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Studies have demonstrated that 6-methylnicotine exhibits a higher binding affinity for nAChRs than nicotine.[1] Some research indicates it is three times more potent in receptor binding assays.[1] The (S)-enantiomer is the more biologically active form at central $\alpha 4\beta 2$ nAChRs, analogous to (S)-nicotine.[2] This increased potency suggests that 6-methylnicotine may elicit stronger physiological effects.[1] The affinity of 6-substituted nicotine derivatives for nAChRs is influenced by the lipophilicity and volume of the substituent at the 6-position.[1]

Signaling Pathway of nAChR Activation



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nAChR activation by 6-methylnicotine.

Metabolism

A 2025 study in mice and human urine identified several metabolites of 6-methylnicotine, including 6-methylcotinine and 6-methyl-3'-hydroxycotinine.[2] The metabolism of 6-

methylnicotine shows a shift towards N-oxidation compared to nicotine.[2]

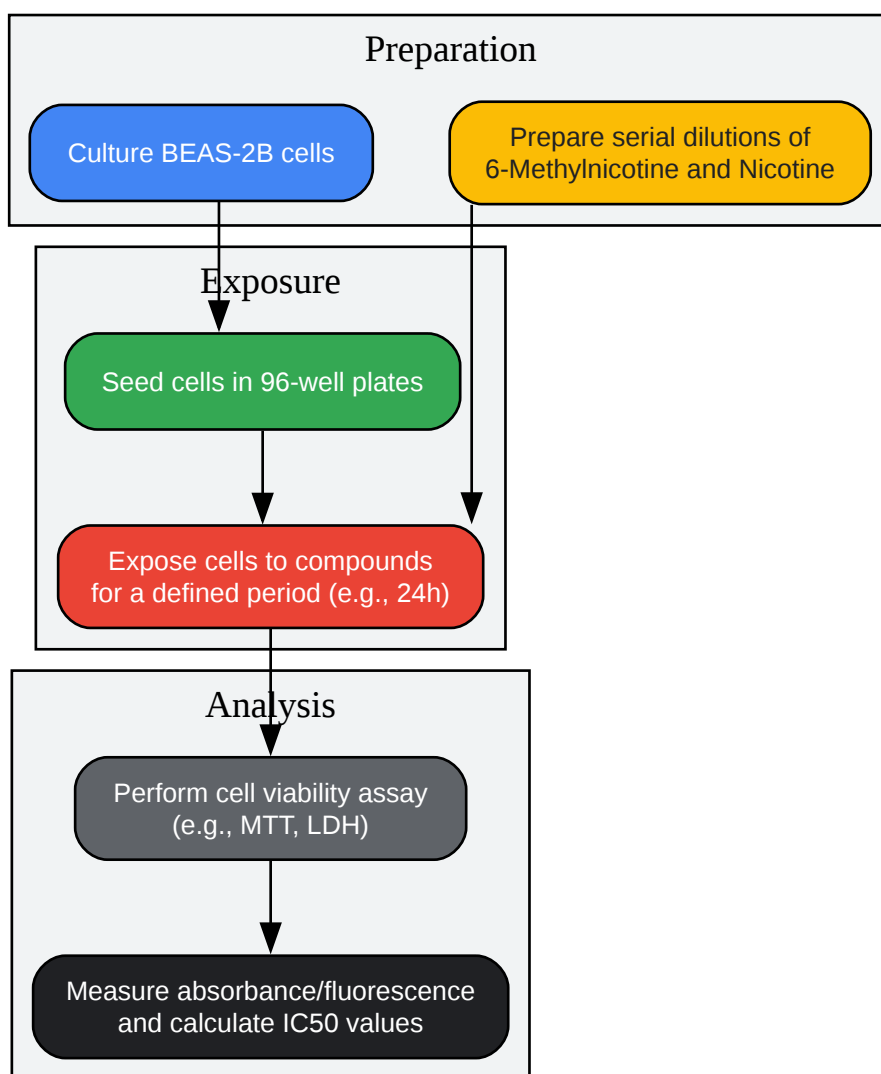
Toxicology and Safety Profile

Toxicological assessments indicate that 6-methylnicotine may have a different and more severe safety profile than nicotine.[1]

Cytotoxicity

In vitro studies using the human bronchial epithelial cell line BEAS-2B have shown that 6-methylnicotine is more cytotoxic than nicotine.[1][2] E-liquids containing 6-methylnicotine significantly increased cytotoxicity in a dose-dependent manner.[1] Furthermore, these e-liquids generated more reactive oxygen species (ROS) in aerosols.[2]

Experimental Workflow for In Vitro Cytotoxicity Assay



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Workflow for assessing cytotoxicity.

In Vivo Toxicity

In animal studies, mice exposed to 6-methylnicotine exhibited acute neurotoxic signs that were not observed with an equimolar dose of nicotine.[2]

Safety Regulations

Regulatory bodies have taken note of the potential risks associated with 6-methylnicotine. In the Netherlands, the National Institute for Public Health and the Environment (RIVM) has

proposed advisory emission values for 6-methylnicotine in non-tobacco products, which are lower than those for nicotine, reflecting its higher potency.[9]

Presence in Consumer Products and Regulatory Status

6-Methylnicotine has been identified in certain electronic cigarettes and oral pouch products, where it is sometimes marketed as "Metatine" or "Nixodine-S".[2] These products are often advertised as alternatives to nicotine.[2] In the United States, products containing nicotine from any source fall under the regulatory authority of the FDA. However, the explicit regulation of nicotine analogs like 6-methylnicotine is still under review.[2]

Conclusion

6-Methylnicotine is a potent synthetic nicotine analog with distinct pharmacological and toxicological properties. Its increased affinity for nAChRs and higher cytotoxicity compared to nicotine raise significant health and safety concerns. This guide provides a foundational understanding of 6-methylnicotine for researchers and drug development professionals. Further research is warranted to fully elucidate its mechanism of action, long-term health effects, and potential for addiction. The detailed methodologies and summarized data presented herein aim to facilitate these future investigations.

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